molecular formula C19H32BN3O4 B1145864 1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 1265484-33-0

1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER

Cat. No.: B1145864
CAS No.: 1265484-33-0
M. Wt: 377.28608
InChI Key:
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Description

1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the deuterium atom adds unique properties, making it valuable for specific scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form stable complexes with various molecules, influencing their reactivity and stability. This interaction can modulate biological pathways and chemical reactions, making the compound valuable for research and development .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Similar structure but without the deuterium atom.

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid pinacol ester group.

    2-Methyl-2-propanyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate: Features a similar dioxaborolane ring

Uniqueness

The presence of the deuterium atom in 1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER adds unique properties, such as increased stability and altered reactivity. This makes it particularly valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-15(9-11-22)23-13-14(12-21-23)20-26-18(4,5)19(6,7)27-20/h12-13,15H,8-11H2,1-7H3/i15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQWENQPOSRWLP-RWFJLFJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCN(CC1)C(=O)OC(C)(C)C)N2C=C(C=N2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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